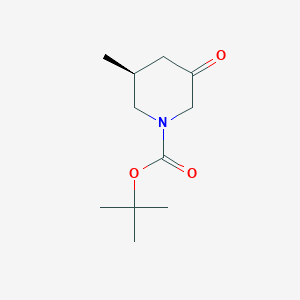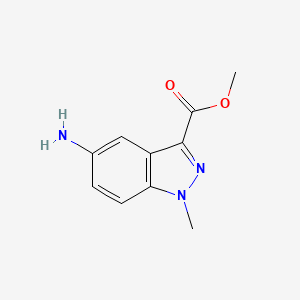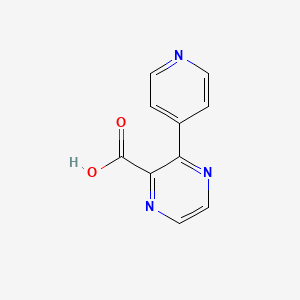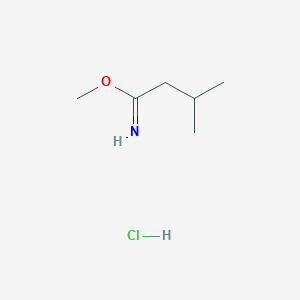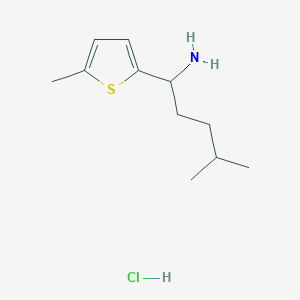
2-Chloro-N-(pentamethylphenyl)acetamide
Descripción general
Descripción
2-Chloro-N-(pentamethylphenyl)acetamide, also known as 2-chloro-N-pentamethylbenzamide or 2-chloro-N-pentamethylphenylacetamide, is an organic compound with a wide range of applications in the field of scientific research. Its chemical properties and structure make it a versatile compound for use in laboratory experiments and research studies. This article outlines the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research.
Aplicaciones Científicas De Investigación
Metabolism in Liver Microsomes
A study explored the comparative metabolism of chloroacetamide herbicides, such as acetochlor and alachlor, in human and rat liver microsomes. This research is crucial for understanding the metabolic pathways and potential toxicological implications of these compounds in mammals (Coleman et al., 2000).
Soil Reception and Activity
Another study investigated the soil reception and herbicidal activity of acetochlor, alachlor, and metolachlor. The research focused on how wheat straw and irrigation affect the distribution and efficacy of these herbicides in agricultural soils, providing insights into optimal application strategies for maximum weed control with minimal environmental impact (Banks & Robinson, 1986).
Radiosynthesis for Metabolism Studies
Radiosynthesis techniques have been applied to chloroacetanilide herbicides like acetochlor for detailed studies on their metabolism and mode of action. These methods allow researchers to trace the herbicides' pathways in biological systems, enhancing the understanding of their behavior at the molecular level (Latli & Casida, 1995).
Inhibition of Fatty Acid Synthesis in Algae
Chloroacetamides, including alachlor and metazachlor, have been studied for their ability to inhibit fatty acid synthesis in the green alga Scenedesmus Acutus. This research sheds light on the potential environmental effects of these herbicides on non-target aquatic organisms and ecosystems (Weisshaar & Böger, 1989).
Antibacterial Potential Against Klebsiella pneumoniae
A specific study on 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated its antibacterial potential against Klebsiella pneumoniae, indicating that chloroacetamide derivatives could have applications beyond agriculture, such as in the development of new antibacterial agents (Cordeiro et al., 2020).
Propiedades
IUPAC Name |
2-chloro-N-(2,3,4,5,6-pentamethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-7-8(2)10(4)13(11(5)9(7)3)15-12(16)6-14/h6H2,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQMFQJWDCQQQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)NC(=O)CCl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(pentamethylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



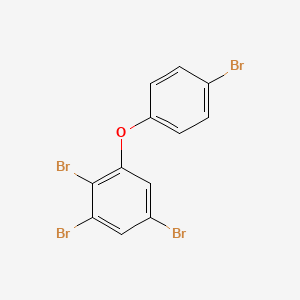
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1432614.png)
![6-Chlorothiazolo[4,5-b]pyrazin-2-amine](/img/structure/B1432615.png)
